N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a triazole ring, and a trifluoromethylphenoxy group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors.
Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution reaction where the trifluoromethylphenoxy group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(4-(trifluoromethyl)phenoxy)acetamide: Similar structure but with a different position of the trifluoromethyl group.
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(difluoromethyl)phenoxy)acetamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
The unique combination of the pyridazinone core, triazole ring, and trifluoromethylphenoxy group in N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , which is known for its diverse biological activities.
- A pyridazine moiety , contributing to its pharmacological properties.
- A trifluoromethyl phenoxy group , enhancing its lipophilicity and potentially its bioactivity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties, anti-inflammatory effects, and overall pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains. The following table summarizes the MIC values for selected compounds related to the target compound:
Compound | E. coli | S. aureus | P. aeruginosa | K. pneumoniae |
---|---|---|---|---|
31d | 1 μg/mL | 0.125 μg/mL | 8 μg/mL | 4 μg/mL |
Target Compound | TBD | TBD | TBD | TBD |
The data indicate that compounds with similar structural features can display potent activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Triazole Derivatives : A study highlighted that derivatives of triazole demonstrated varying degrees of antibacterial activity with MIC values ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of the triazole moiety in the compound may enhance its antibacterial efficacy .
- In Vivo Studies : In vivo models have shown promising results where triazole-containing compounds exhibited anti-inflammatory effects alongside their antimicrobial properties. For example, compounds similar to the target compound were evaluated for their ability to reduce inflammation markers in animal models .
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into bacterial membranes, leading to increased permeability and cell lysis.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O3/c18-17(19,20)12-2-1-3-13(8-12)29-9-15(27)22-6-7-25-16(28)5-4-14(24-25)26-11-21-10-23-26/h1-5,8,10-11H,6-7,9H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZPUHCQHLJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.